Specific Scientific Field: Organic Chemistry
Summary of the Application: 2-Methyl-3-phenylpropan-1-ol is used in the large-scale preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol . It is also used in the baker’s yeast mediated asymmetric reduction of cinnamaldehyde derivatives .
2-Methyl-3-phenylpropanol is an organic compound characterized by its branched structure, consisting of a propanol backbone with a methyl group and a phenyl group attached. Its molecular formula is C11H16O, and it features a hydroxyl (-OH) functional group, which classifies it as an alcohol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
The biological activity of 2-Methyl-3-phenylpropanol is of interest due to its potential effects on microbial growth and metabolism. Studies indicate that it can be utilized in microbial synthesis pathways, where strains like Saccharomyces cerevisiae convert it into optically pure derivatives . Additionally, it exhibits properties that may influence cell signaling and metabolic pathways.
Several methods are available for synthesizing 2-Methyl-3-phenylpropanol:
The applications of 2-Methyl-3-phenylpropanol span various industries:
Interaction studies involving 2-Methyl-3-phenylpropanol focus on its metabolic pathways and interactions with enzymes. Research has demonstrated that specific microbial strains can selectively convert this compound into valuable metabolites, highlighting its role in biocatalysis and potential therapeutic applications .
Several compounds share structural similarities with 2-Methyl-3-phenylpropanol, making them relevant for comparison:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methyl-1-phenylpropanol | C11H16O | Exhibits different reactivity due to the position of the hydroxyl group. |
1-Phenylpropan-1-ol | C9H12O | Lacks the methyl branch, resulting in different physical properties. |
3-Methyl-1-butanol | C5H12O | A simpler alcohol structure without aromaticity. |
The unique aspect of 2-Methyl-3-phenylpropanol lies in its combination of a branched alkane structure with an aromatic ring, which confers distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to participate in both chemical synthesis and biotransformation processes sets it apart from simpler alcohols or aliphatic compounds.
Irritant